Cyclopentannulation and cyclodehydrogenation of isomerically pure 5,11-dibromo-anthradithiophenes leading to contorted aromatics†

Chemical Communications Pub Date: 2018-11-23 DOI: 10.1039/C8CC07327A

Abstract

Isomerically pure 5,11-dibromo-2,8-dihexylanthra[2,3-b:76-b′]dithiophene, a brominated analog of anthracenedithiophene (ADT), was prepared and utilized for a palladium catalyzed cyclopentannulation reaction with 3,3′-dimethoxy-phenylacetylene to give cyclopentannulated ADT (CP-ADTs). A further Scholl cyclodehydrogenation reaction gave contorted aromatics with large splay angles, low optical gaps, and low LUMOs.

Graphical abstract: Cyclopentannulation and cyclodehydrogenation of isomerically pure 5,11-dibromo-anthradithiophenes leading to contorted aromatics
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